molecular formula C26H25NO6S B2423664 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1021221-29-3

5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No.: B2423664
CAS No.: 1021221-29-3
M. Wt: 479.55
InChI Key: RSVBOMHJQPBJEA-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one is a functionalized pyrrol-2-one derivative offered for investigative research purposes. Compounds within this structural class are of significant interest in medicinal chemistry due to their diverse biological activities. Specifically, highly functionalized 5-hydroxy-1H-pyrrol-2(5H)-ones have been identified as promising scaffolds in oncology research, demonstrating potent antitumoral effects in preclinical studies on estrogen receptor-positive (ER+) breast cancer cells . The biological activity of such compounds is often linked to their ability to act as antiestrogenic agents, potentially inhibiting 17β-estradiol-stimulated ERα-mediated transcription and inducing cell cycle arrest and apoptosis in cancer cells . The specific substitution pattern on this pyrrol-2-one core, including the 4-ethoxyphenyl, 4-methoxyphenyl, and tosyl groups, is designed to modulate its physicochemical properties and biological interactions. Researchers can utilize this compound as a key intermediate or a pharmacological tool to explore new therapeutic strategies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety and stability assessments prior to use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S/c1-4-33-21-11-7-18(8-12-21)23-25(34(30,31)22-15-5-17(2)6-16-22)24(28)26(29)27(23)19-9-13-20(32-3)14-10-19/h5-16,23,28H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVBOMHJQPBJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)OC)O)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolone ring. This can be achieved through the reaction of an α,β-unsaturated carbonyl compound with an amine under acidic or basic conditions.

    Introduction of Substituents: The ethoxy and methoxy phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Tosylation: The tosyl group is introduced by reacting the intermediate compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form various derivatives. For example, the carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. For instance, halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: NaBH₄, LiAlH₄

    Substitution: Halogens (Cl₂, Br₂), AlCl₃

Major Products

    Oxidation: Ketones

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore for the development of new therapeutic agents. Its ability to interact with biological targets can be exploited to design drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The hydroxy and tosyl groups play crucial roles in its binding to enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating their functions, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-3-hydroxy-1-(4-ethoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one
  • 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-methyl-1H-pyrrol-2(5H)-one
  • 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-benzyl-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with the tosyl group, provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various fields of research and industry.

Biological Activity

5-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one is a complex organic compound belonging to the class of pyrrolones. Its unique structure, featuring ethoxy and methoxy phenyl groups, a hydroxy group, and a tosyl group, provides a versatile platform for exploring various biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H22N2O5S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_5\text{S}

Key Features

  • Ethoxy and Methoxy Groups : These substituents enhance lipophilicity and may influence the compound's interaction with biological targets.
  • Tosyl Group : This group can facilitate reactions with nucleophiles, making the compound a useful intermediate in synthetic chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The hydroxy and tosyl groups are crucial for binding to enzymes and receptors, modulating their activity either through inhibition or activation depending on the context.

Interaction with Enzymes

Research indicates that this compound can act as a probe for studying enzyme interactions and metabolic pathways. Its structural features allow it to investigate binding affinities and specificities towards various biological targets.

Antioxidant Properties

Studies have shown that compounds similar to this compound exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. For instance, it has been observed to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential applications in treating inflammatory conditions .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Similar pyrrolones have been evaluated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is required to elucidate the specific pathways involved.

Case Studies

  • Study on Enzyme Inhibition : A recent study demonstrated that derivatives of pyrrolones can effectively inhibit certain kinases involved in cancer progression. The IC50 values for these compounds were reported in the low nanomolar range, indicating high potency .
  • Anti-inflammatory Activity Evaluation : In experiments using RAW 264.7 cells, compounds structurally related to this compound significantly reduced LPS-induced NO production by up to 81%, showcasing their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-(4-Methoxyphenyl)-3-hydroxy-1-(4-ethoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-oneStructureModerate anticancer activity
5-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-methyl-1H-pyrrol-2(5H)-oneStructureStrong antioxidant properties
5-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-benzyl-1H-pyrrol-2(5H)-oneStructureSignificant anti-inflammatory effects

Q & A

Q. Design an experiment to probe the role of the methoxy group in receptor binding.

  • Step 1: Synthesize analogs with methoxy replaced by hydrogen, ethoxy, or halogens .
  • Step 2: Perform surface plasmon resonance (SPR) to measure binding affinity to target receptors (e.g., GPCRs) .
  • Step 3: Correlate substituent electronic parameters (Hammett σ) with binding data .

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